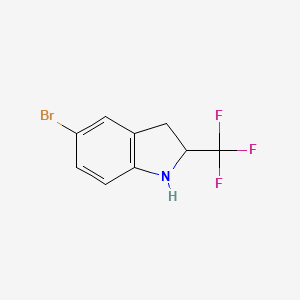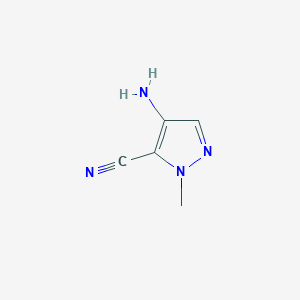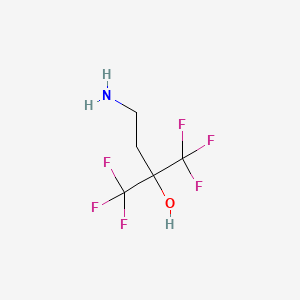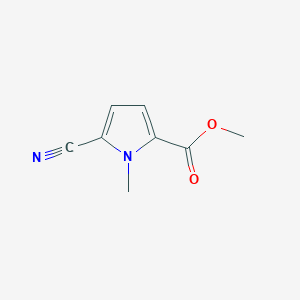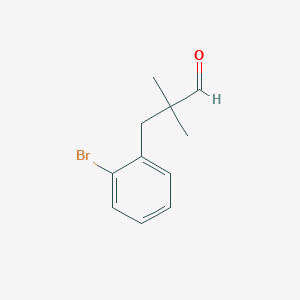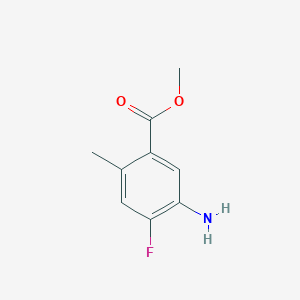
2-Bromo-7-(trifluoromethyl)quinoxaline
説明
2-Bromo-7-(trifluoromethyl)quinoxaline is a chemical compound with the CAS Number: 1779125-46-0 . It has a molecular weight of 277.04 and its IUPAC name is 2-bromo-7-(trifluoromethyl)quinoxaline . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of quinoxaline derivatives, including 2-Bromo-7-(trifluoromethyl)quinoxaline, has been reported in several studies . For instance, one method involves the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds .Molecular Structure Analysis
The InChI code for 2-Bromo-7-(trifluoromethyl)quinoxaline is 1S/C9H4BrF3N2/c10-8-4-14-6-2-1-5 (9 (11,12)13)3-7 (6)15-8/h1-4H . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-7-(trifluoromethyl)quinoxaline are not detailed in the search results, quinoxaline derivatives are known to be involved in various chemical reactions due to their versatile nature .Physical And Chemical Properties Analysis
2-Bromo-7-(trifluoromethyl)quinoxaline is a powder at room temperature . It has a molecular weight of 277.04 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用
Synthesis and Chemical Properties
A significant amount of research has been dedicated to the synthesis and functionalization of quinoxaline derivatives. For instance, methods have been developed for the synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines, which include a range of derivatives such as amino, bromo, chloro, and others, starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one (Didenko et al., 2015). Additionally, 2-Aryl and 2-heteroaryl pyrrolo[2,3-b]quinoxalines have been prepared through a copper-catalyzed reaction, demonstrating the versatility of functionalized 1-alkynes in synthesizing quinoxaline derivatives (Cacchi et al., 2004).
Biological Activity
Quinoxaline derivatives exhibit a wide range of biological activities. The antimicrobial potential of 2,3-bis(bromomethyl)quinoxaline derivatives has been evaluated, with some compounds showing significant activity against bacteria and fungi (Ishikawa et al., 2012). This highlights the potential of quinoxaline derivatives in developing new antimicrobial agents.
Potential for Drug Development
Quinoxalines are also being explored for their potential in drug development. Novel synthetic routes have been reviewed, emphasizing the biological activity of quinoxalines, including their use in treating infectious diseases and their importance in medicinal chemistry (Khatoon & Abdulmalek, 2021). This review underscores the significant interest in quinoxaline derivatives as a crucial component in drugs aimed at combating various health challenges.
Advanced Applications
Research into quinoxaline derivatives extends beyond their biological activity. For example, the synthesis and theoretical characterization of specific quinoxaline derivatives have provided insights into their structural and electronic properties, paving the way for the development of new materials with potential applications in various fields (Faizi et al., 2018).
Safety And Hazards
The safety information for 2-Bromo-7-(trifluoromethyl)quinoxaline indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and not getting the compound in the eyes, on the skin, or on clothing .
将来の方向性
While specific future directions for 2-Bromo-7-(trifluoromethyl)quinoxaline are not mentioned in the search results, it is noted that quinoxaline derivatives are of interest in various fields of research due to their versatile pharmacological properties . Therefore, it can be inferred that future research may continue to explore the potential applications of 2-Bromo-7-(trifluoromethyl)quinoxaline in these areas.
特性
IUPAC Name |
2-bromo-7-(trifluoromethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3N2/c10-8-4-14-6-2-1-5(9(11,12)13)3-7(6)15-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTFCXDQKKKURH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-7-(trifluoromethyl)quinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



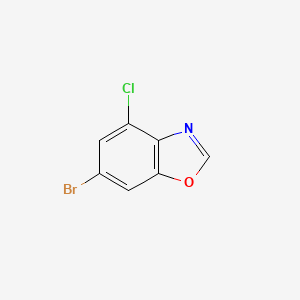

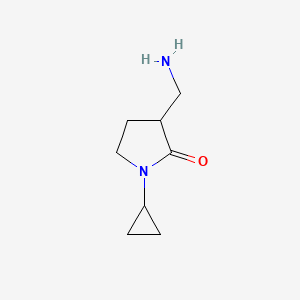

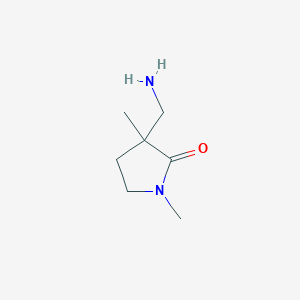
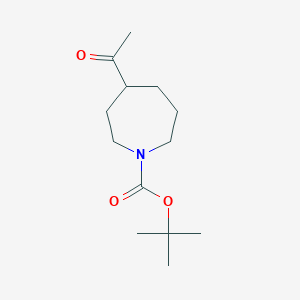
![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1380350.png)
